![molecular formula C19H22N4O2S B12120593 2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B12120593.png)
2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(3,5-Diméthylpipéridin-1-yl)sulfonyl]phényl}imidazo[1,2-a]pyrimidine est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, y compris un noyau imidazo[1,2-a]pyrimidine et une partie phényl sulfonyle pipéridine. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses propriétés pharmacologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{3-[(3,5-Diméthylpipéridin-1-yl)sulfonyl]phényl}imidazo[1,2-a]pyrimidine implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la réaction de couplage de Suzuki-Miyaura, largement utilisée pour la formation de liaisons carbone-carbone. Cette méthode implique la réaction d'un halogénure d'aryle avec un composé organoboré dans la présence d'un catalyseur au palladium . Les conditions réactionnelles sont généralement douces et peuvent tolérer une variété de groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris la chimie en flux continu et les plateformes de synthèse automatisée. Ces méthodes permettent une production efficace et évolutive de molécules organiques complexes avec une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-{3-[(3,5-Diméthylpipéridin-1-yl)sulfonyl]phényl}imidazo[1,2-a]pyrimidine peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs au palladium pour les réactions de couplage, les agents oxydants comme le permanganate de potassium pour l'oxydation, et les agents réducteurs comme le borohydrure de sodium pour la réduction. Les conditions réactionnelles varient en fonction de la réaction spécifique, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
Le 2-{3-[(3,5-Diméthylpipéridin-1-yl)sulfonyl]phényl}imidazo[1,2-a]pyrimidine a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie: Investigué pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-{3-[(3,5-Diméthylpipéridin-1-yl)sulfonyl]phényl}imidazo[1,2-a]pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Imidazo[1,2-a]pyridine: Partage une structure de base similaire, mais manque de la partie phényl sulfonyle pipéridine.
Dérivés de la pipéridine: Contiennent le cycle pipéridine, mais diffèrent par les groupes fonctionnels attachés et la structure globale.
Unicité
Le 2-{3-[(3,5-Diméthylpipéridin-1-yl)sulfonyl]phényl}imidazo[1,2-a]pyrimidine est unique en raison de sa combinaison d'un noyau imidazo[1,2-a]pyrimidine avec une partie phényl sulfonyle pipéridine. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne se retrouvent pas dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C19H22N4O2S |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C19H22N4O2S/c1-14-9-15(2)12-23(11-14)26(24,25)17-6-3-5-16(10-17)18-13-22-8-4-7-20-19(22)21-18/h3-8,10,13-15H,9,11-12H2,1-2H3 |
Clé InChI |
JBKYCSMIAHXNQX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


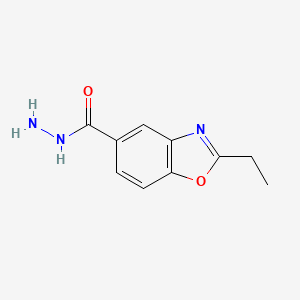

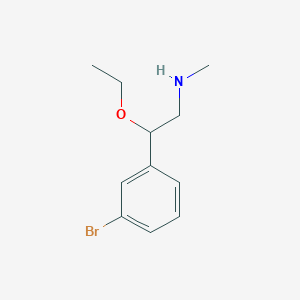



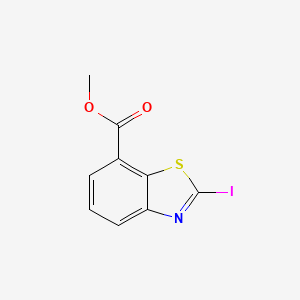
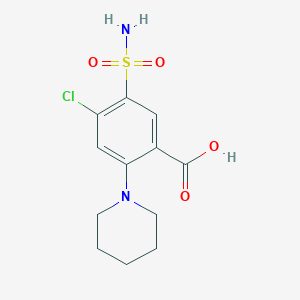
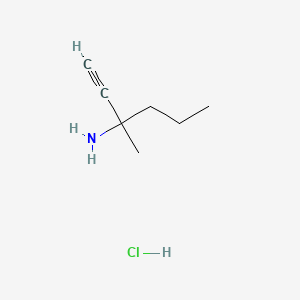
![7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120563.png)
![N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide](/img/structure/B12120570.png)



